

SNT-207858 Free Base in Cancer Cachexia Research: A Technical Guide

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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B15618119

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This technical guide provides an in-depth overview of the pre-clinical research on **SNT-207858 free base**, a selective melanocortin-4 (MC-4) receptor antagonist, in the context of cancer cachexia. The information presented is primarily derived from the key study by Weyermann et al. (2009) published in PLoS One, which remains the foundational research on this compound for this indication.

Core Concepts: The Rationale for MC-4 Receptor Antagonism in Cancer Cachexia

Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. A key pathway implicated in the development of cachexia is the central melanocortin system. Pro-inflammatory cytokines, often elevated in cancer patients, can stimulate the production of α -melanocyte-stimulating hormone (α -MSH) in the hypothalamus. α -MSH is an agonist of the MC-4 receptor, and its activation leads to a suppression of appetite and an increase in energy expenditure, thereby contributing significantly to the cachectic state.

SNT-207858 acts as a competitive antagonist at the MC-4 receptor, blocking the binding of α -MSH. This inhibition is hypothesized to counteract the anorexigenic and catabolic signaling driven by the melanocortin pathway, thus mitigating the symptoms of cancer cachexia.

Pre-clinical Efficacy of SNT-207858

The primary investigation into the efficacy of SNT-207858 in a cancer cachexia model was conducted using the C26 adenocarcinoma mouse model, a well-established model that recapitulates the key features of cancer-associated wasting.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Weyermann et al. (2009), demonstrating the effects of SNT-207858 on various parameters of cancer cachexia.

Table 1: In Vitro Activity of SNT-207858

Parameter	Value
MC-4 Receptor Binding Affinity (IC50)	22 nM
MC-4 Receptor Functional Antagonism (IC50)	11 nM

Table 2: Effect of SNT-207858 on Body Weight in C26 Tumor-Bearing Mice

Treatment Group	Mean Body Weight Change from Day 0 (g)
Healthy Control (no tumor, vehicle)	+1.5
C26 Tumor + Vehicle	-2.5
C26 Tumor + SNT-207858 (30 mg/kg, p.o.)	+0.5

Table 3: Effect of SNT-207858 on Food Intake in C26 Tumor-Bearing Mice

Treatment Group	Cumulative Food Intake over 14 days (g)
Healthy Control (no tumor, vehicle)	~45
C26 Tumor + Vehicle	~30
C26 Tumor + SNT-207858 (30 mg/kg, p.o.)	~42

Table 4: Effect of SNT-207858 on Body Composition in C26 Tumor-Bearing Mice

Treatment Group	Lean Body Mass (g)	Fat Mass (g)
Healthy Control (no tumor, vehicle)	~22	~2.0
C26 Tumor + Vehicle	~18	~0.5
C26 Tumor + SNT-207858 (30 mg/kg, p.o.)	~21	~1.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on SNT-207858 and cancer cachexia.

In Vitro MC-4 Receptor Assays

- Receptor Binding Assay:
 - Cell Line: HEK293 cells stably expressing the human MC-4 receptor.
 - Radioligand: [¹²⁵I]-NDP- α -MSH.
 - Procedure: Cell membranes were incubated with the radioligand and varying concentrations of SNT-207858. Non-specific binding was determined in the presence of excess unlabeled NDP- α -MSH. Bound radioactivity was measured using a gamma counter.
 - Data Analysis: IC₅₀ values were calculated by non-linear regression analysis.

- Functional Antagonism Assay:
 - Cell Line: HEK293 cells co-expressing the human MC-4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
 - Agonist: α -MSH.
 - Procedure: Cells were pre-incubated with varying concentrations of SNT-207858 followed by stimulation with a fixed concentration of α -MSH. Reporter gene activity (luciferase) was measured as an indicator of cAMP production.
 - Data Analysis: IC50 values for the inhibition of α -MSH-induced signaling were determined.

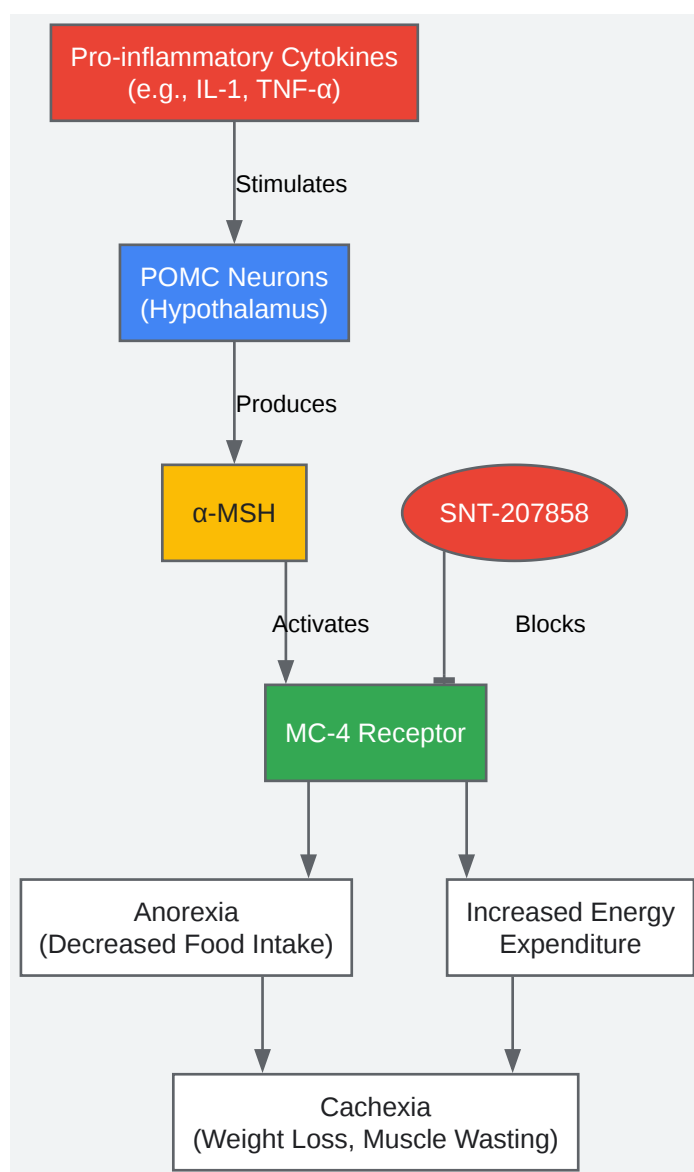
In Vivo Cancer Cachexia Model

- Animal Model: Male BALB/c mice.
- Tumor Model: Subcutaneous inoculation of 1×10^6 C26 adenocarcinoma cells into the right flank.
- Drug Administration:
 - Compound: **SNT-207858 free base**, suspended in a vehicle (e.g., 0.5% methylcellulose).
 - Route: Oral gavage (p.o.).
 - Dosage: 30 mg/kg body weight.
 - Frequency: Once daily.
- Monitoring and Endpoints:
 - Body Weight: Measured daily.
 - Food Intake: Measured daily by weighing the remaining food pellets.
 - Tumor Volume: Measured every other day using calipers (Volume = (length x width²)/2).

- Body Composition: Determined at the end of the study using a method like DEXA (Dual-Energy X-ray Absorptiometry) or by carcass analysis to measure lean and fat mass.
- Study Duration: Typically 14-21 days, or until tumor burden necessitated euthanasia.

Visualizations: Signaling Pathways and Experimental Workflow

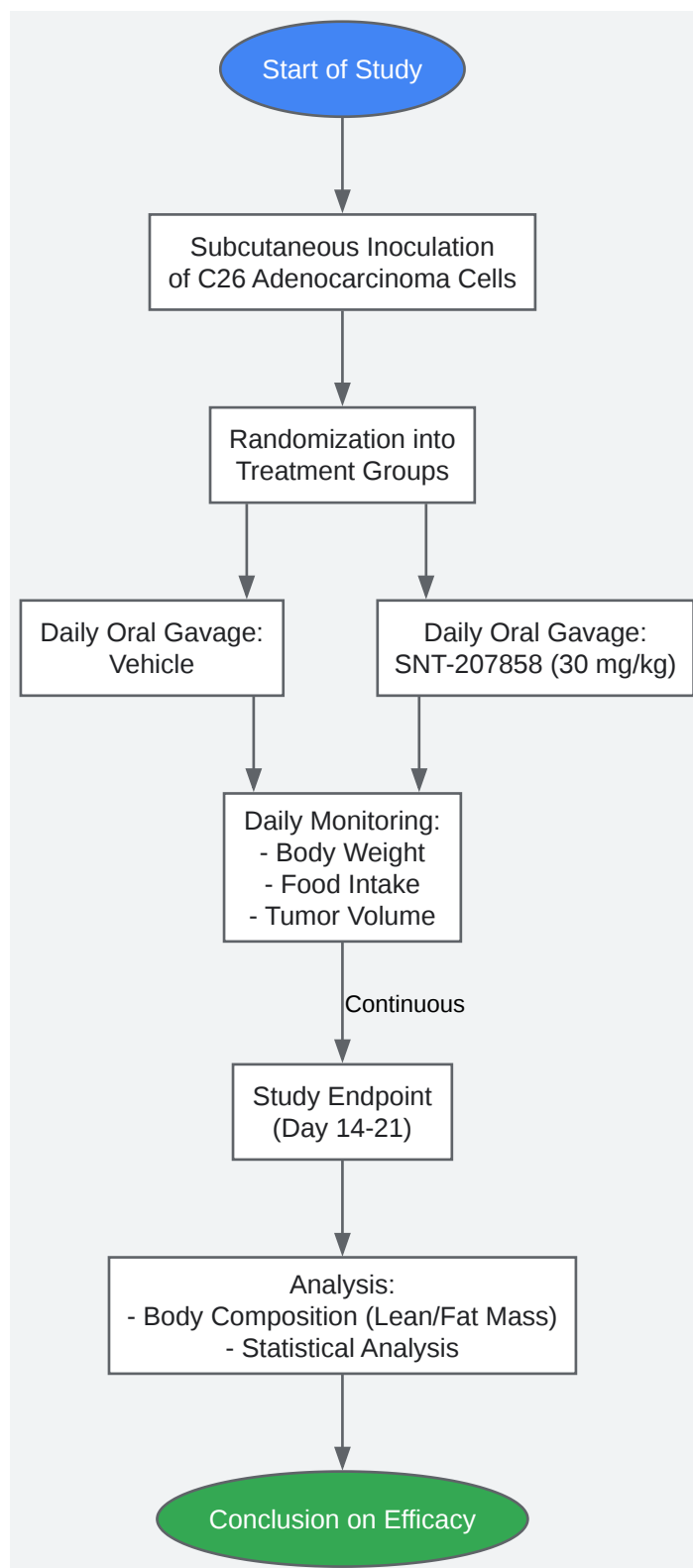
Signaling Pathway of MC-4 Receptor in Cancer Cachexia



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Caption: Signaling pathway of the MC-4 receptor in the development of cancer cachexia and the antagonistic action of SNT-207858.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for the in vivo evaluation of SNT-207858 in the C26 adenocarcinoma mouse model of cancer cachexia.

Conclusion

The available pre-clinical data, primarily from the study by Weyermann and colleagues, strongly suggest that **SNT-207858 free base**, as a potent and selective MC-4 receptor antagonist, effectively mitigates cancer-induced cachexia in the C26 adenocarcinoma mouse model. It demonstrates a clear ability to reverse anorexia, preserve lean body mass, and prevent fat loss. These findings highlight the therapeutic potential of targeting the melanocortin pathway in the management of cancer cachexia. Further research, including studies in additional preclinical models and eventual clinical trials, would be necessary to fully elucidate the therapeutic utility of SNT-207858 in cancer patients.

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